3-Ethoxy-N-(prop-2-yn-1-yl)benzamide
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Overview
Description
3-Ethoxy-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C12H13NO2 It is a benzamide derivative featuring an ethoxy group and a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and prop-2-yn-1-yl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Ethoxy-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific pathways, depending on its binding affinity and the nature of the target . The exact pathways and molecular targets involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)benzamide: Similar structure but lacks the ethoxy group.
3-Ethoxy-N-prop-2-ynyl-benzamide: Another benzamide derivative with slight structural variations.
Uniqueness
3-Ethoxy-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both ethoxy and prop-2-yn-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-ethoxy-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C12H13NO2/c1-3-8-13-12(14)10-6-5-7-11(9-10)15-4-2/h1,5-7,9H,4,8H2,2H3,(H,13,14) |
InChI Key |
OEMWYZHCIVFVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC#C |
Origin of Product |
United States |
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